REACTION_CXSMILES
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C[Si]([C:5]#[N:6])(C)C.[CH3:7]N(C)C(Cl)=O.C[C:14]1[CH:22]=[N+:21]([O-])[CH:20]=[CH:19][C:15]=1[C:16]([O-:18])=[O:17]>C(Cl)Cl>[C:5]([C:20]1[CH:19]=[C:15]([CH:14]=[CH:22][N:21]=1)[C:16]([O:18][CH3:7])=[O:17])#[N:6]
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Name
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|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)[O-])C=C[N+](=C1)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 12 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with 10% K2CO3 solution
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Type
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EXTRACTION
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Details
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The organic product was extracted with CH2Cl2
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Type
|
WASH
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Details
|
the organic layer was washed with H2O and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica 230-400 mesh, eluent 1-2% MeOH in CH2Cl2)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |